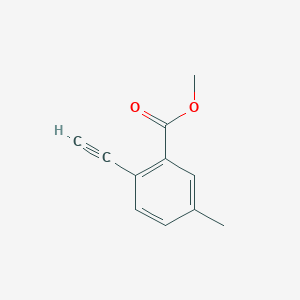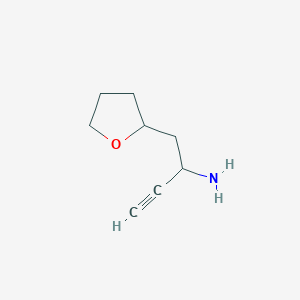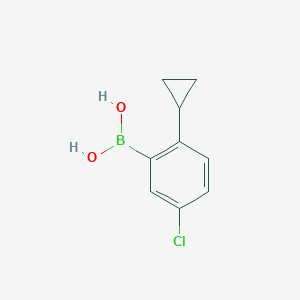
1-Methoxy-3-methylisoquinoline-7-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-3-methylisoquinoline-7-carboxylic acid is an organic compound with the molecular formula C12H11NO3. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.
Métodos De Preparación
The synthesis of 1-Methoxy-3-methylisoquinoline-7-carboxylic acid typically involves several steps, starting from readily available precursors. One common synthetic route includes the methylation of isoquinoline derivatives followed by carboxylation. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high purity . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and yield .
Análisis De Reacciones Químicas
1-Methoxy-3-methylisoquinoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced isoquinoline derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-Methoxy-3-methylisoquinoline-7-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mecanismo De Acción
The mechanism of action of 1-Methoxy-3-methylisoquinoline-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or bind to receptors to alter cellular signaling .
Comparación Con Compuestos Similares
1-Methoxy-3-methylisoquinoline-7-carboxylic acid can be compared with other isoquinoline derivatives, such as:
1-Methylisoquinoline-7-carboxylic acid: Similar structure but lacks the methoxy group, which may result in different chemical reactivity and biological activity.
3-Methoxyisoquinoline-7-carboxylic acid: Similar structure but lacks the methyl group, which may affect its chemical properties and applications.
1-Methoxyisoquinoline-7-carboxylic acid:
The uniqueness of 1-Methoxy-3-methylisoquinoline-7-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Propiedades
Fórmula molecular |
C12H11NO3 |
|---|---|
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
1-methoxy-3-methylisoquinoline-7-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-7-5-8-3-4-9(12(14)15)6-10(8)11(13-7)16-2/h3-6H,1-2H3,(H,14,15) |
Clave InChI |
ZOTMAFBRNXUYKF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C(C=C2)C(=O)O)C(=N1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoatehydrochloride](/img/structure/B13574796.png)
![5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylic acid](/img/structure/B13574811.png)











![2-[(1S)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid](/img/structure/B13574884.png)
